molecular formula C12H16N2O2 B1394786 N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1220020-40-5

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1394786
CAS No.: 1220020-40-5
M. Wt: 220.27 g/mol
InChI Key: GXAJOKVPEUZHTG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide follows IUPAC substitutive nomenclature rules for carboxamides. According to the IUPAC BlueBook (P-66.1.1.1.1.3), the suffix "carboxamide" is used when the –CO–NH2 group is attached to a cyclic parent structure. Here, the tetrahydropyran (oxane) ring serves as the parent hydride, with the carboxamide substituent at position 4. The aromatic amine group on the phenyl ring is denoted as a substituent at position 3 of the benzene ring. The systematic name is N-(3-aminophenyl)oxane-4-carboxamide , where "oxane" refers to the six-membered oxygen-containing ring.

This nomenclature aligns with PubChem’s entry (CID 53410701), which lists the IUPAC name as N-(3-amino-4-methylphenyl)oxane-4-carboxamide for a related methyl-substituted derivative. The absence of the methyl group in the target compound simplifies the naming to reflect only the 3-aminophenyl substituent.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H16N2O2 , derived from:

  • A tetrahydropyran ring (C5H9O)
  • A carboxamide group (–CONH–, contributing C, O, and N)
  • A 3-aminophenyl substituent (C6H6N)

The molecular weight is 220.27 g/mol , calculated as follows:

  • Carbon: 12 × 12.01 = 144.12
  • Hydrogen: 16 × 1.01 = 16.16
  • Nitrogen: 2 × 14.01 = 28.02
  • Oxygen: 2 × 16.00 = 32.00
    Total = 220.27 g/mol .

This matches experimental data from ChemSpider (ID 32055842) and PubChem (CID 53410701).

Stereochemical Considerations and Conformational Isomerism

The tetrahydropyran ring adopts a chair conformation in its lowest energy state, as confirmed by gas-phase studies of tetrahydropyran derivatives. The oxygen atom’s lone pairs create slight electronic asymmetry, but the chair form minimizes steric strain between axial substituents. For this compound, the carboxamide group at position 4 occupies an equatorial position to avoid 1,3-diaxial interactions.

The phenylamine substituent introduces limited rotational freedom due to resonance stabilization between the amine and the aromatic ring. However, no stereoisomers are possible unless additional chiral centers are present. Conformational analysis via density functional theory (DFT) would likely show energy barriers for ring inversion (chair-to-boat transitions) similar to unsubstituted tetrahydropyran (~10–15 kcal/mol).

Comparative Structural Analysis with Tetrahydro-2H-pyran Carboxamide Derivatives

Structural variations among tetrahydropyran carboxamides influence physicochemical properties and biological activity. Key derivatives include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound 3-Aminophenyl C12H16N2O2 220.27 Primary amine on phenyl ring
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide 4-Aminophenyl C12H16N2O2 220.27 Para-substituted amine
N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide 3-Amino-4-methylphenyl C13H18N2O2 234.29 Methyl group ortho to amine
N-(4-Iodo-3-methylphenyl)tetrahydro-2H-pyran-4-amine 4-Iodo-3-methylphenyl C12H16INO 317.17 Iodo and methyl substituents

Key Observations :

  • Positional Isomerism : The 3-aminophenyl derivative exhibits distinct electronic effects compared to the 4-aminophenyl analog due to differing resonance and inductive effects.
  • Steric Effects : Methyl or iodo substituents (e.g., in CID 166607283) increase steric bulk, potentially hindering rotational freedom or binding interactions in biological systems.
  • Hydrogen Bonding : The primary amine in this compound enhances hydrogen-bonding capacity compared to secondary or tertiary amines in morpholine analogs (e.g., CID 74232929).

Morpholine-4-carboxamide derivatives (e.g., CAS 919833-30-0) replace the tetrahydropyran ring with a morpholine scaffold, introducing an additional nitrogen atom and altering solubility profiles.

Properties

IUPAC Name

N-(3-aminophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAJOKVPEUZHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228670
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-40-5
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Bond Formation via Coupling Reagents

The most common and effective method for preparing amides such as This compound is through the coupling of the carboxylic acid derivative of tetrahydro-2H-pyran-4-carboxylic acid with 3-aminophenylamine using peptide coupling reagents. Key reagents include:

These reagents activate the carboxylic acid to form an active ester intermediate, which then reacts with the amine to form the amide bond efficiently under mild conditions.

Typical procedure:

  • Dissolve tetrahydro-2H-pyran-4-carboxylic acid and 3-aminophenylamine in a suitable solvent such as DMF or dichloromethane.
  • Add HOBt and HCTU as coupling agents along with DIEA as a base.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until completion (monitored by TLC).
  • Work up by aqueous extraction and purification via recrystallization or chromatography.

This method is supported by extensive precedent in the synthesis of related amides and peptide-like structures.

Alternative Activation and Coupling Strategies

Other activation methods include:

  • Conversion of the carboxylic acid to acid chlorides using thionyl chloride or oxalyl chloride, followed by reaction with the amine.
  • Use of carbodiimide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with or without additives like HOBt.

However, the HOBt/HCTU/DIEA method is preferred due to higher yields, milder conditions, and fewer side reactions.

Reaction Conditions and Optimization

  • Solvent: DMF or dichloromethane are commonly used for their ability to dissolve both reactants and reagents.
  • Temperature: Room temperature to 40°C is typical to avoid decomposition of sensitive groups.
  • Reaction Time: Usually 4–24 hours, monitored by thin-layer chromatography (TLC).
  • Molar Ratios: Slight excess of amine or coupling reagent may be used to drive reaction to completion.
  • Purification: After reaction, the mixture is quenched with water, extracted, and purified by recrystallization or column chromatography.

Analytical Characterization

The synthesized compound is typically characterized by:

Supporting Research Findings and Data

While direct literature specifically on This compound is limited, analogous compounds and related synthetic procedures provide valuable insights:

  • Domino and multi-component reactions involving pyran derivatives have been reported, but often involve complex reaction sequences and are less direct for this compound.
  • Amide coupling using HOBt/HCTU/DIEA is a well-established, high-yielding method for synthesizing carboxamide derivatives with aromatic amines, including aminophenyl derivatives.
  • Studies on related tetrahydropyran carboxamides emphasize the importance of mild reaction conditions to preserve the tetrahydropyran ring integrity and the amino group functionality.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Notes
1 Tetrahydro-2H-pyran-4-carboxylic acid + HOBt + HCTU + DIEA in DMF or DCM Activation and coupling Room temp, 4–24h, mild conditions
2 3-Aminophenylamine Nucleophile for amide formation Slight excess may improve yield
3 Work-up: aqueous quench, extraction Remove byproducts Use water and organic solvent extraction
4 Purification: recrystallization or chromatography Purify final amide Confirm purity by TLC and spectroscopy
5 Characterization: IR, NMR, MS Confirm structure and purity Essential for verifying amide formation

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain analogs demonstrated IC50 values lower than traditional chemotherapeutics against HCT-116 colorectal cancer cells, indicating their potential as effective anticancer agents.
CompoundTypeIC50 (µM)Activity
4gAnticancer75.1Inhibits HCT-116 proliferation
4jAnticancer85.88Inhibits HCT-116 proliferation
  • Antibacterial and Antiviral Properties : Research indicates that compounds within this class may show enhanced activity against various bacterial strains, potentially serving as lead compounds in antibiotic development. Additionally, certain derivatives have demonstrated antiviral activity against viruses such as Dengue virus .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its amine group can act as a nucleophile in various reactions, facilitating the formation of new carbon-nitrogen bonds and expanding the library of available compounds for further research.

Material Science

The compound is explored for its role in the development of advanced materials. Its unique structural features allow it to be utilized as a precursor in synthesizing specialty chemicals and materials with specific properties tailored for industrial applications.

Antitumor Activity

A study evaluated a series of pyran derivatives for their cytotoxic effects on cancer cell lines. Specific analogs were found to inhibit cell growth effectively through mechanisms involving apoptosis induction and kinase inhibition.

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide 3-NH₂, 4-Cl C₁₂H₁₅ClN₂O₂ 254.71 N/A Chlorine enhances stability; electron-withdrawing
N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide 3-NH₂, 2-CH₃ C₁₃H₁₈N₂O₂ 234.29 N/A Methyl group increases steric bulk
N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide 3-Cl, 4-CH₃ (N-methylated) C₂₀H₂₂ClFNO₂ 362.85 N/A Fluorophenyl and N-methyl modifications
N-Cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide 3,4-OCH₃ (on phenyl) C₂₀H₂₇NO₄ 345.44 N/A Methoxy groups improve solubility

Key Observations:

Methyl groups (e.g., ) add steric bulk, which may hinder binding to certain targets but improve lipophilicity. Methoxy groups (e.g., ) enhance solubility due to their electron-donating nature and polarity .

Pyran Ring Modifications: Fluorophenyl substitutions on the pyran ring (e.g., ) can alter electronic distribution and binding affinity.

Research Findings and Structure-Activity Relationships (SAR)

  • Amino Group Position: Evidence from benzothiazole derivatives () suggests that shifting the amino group from the para to meta position (e.g., 3-aminophenyl vs. 4-aminophenyl) significantly impacts biological activity, likely due to altered hydrogen-bonding interactions or steric effects .
  • Halogenation : Bromine or chlorine substituents (e.g., ) increase molecular weight and may enhance binding to hydrophobic pockets in target proteins. For example, the brominated analog in has a molecular weight of 465.09 g/mol and a melting point of 188–190°C, reflecting high crystallinity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Methoxy-substituted derivatives () are expected to have better aqueous solubility compared to halogenated analogs (), which may require formulation adjustments for bioavailability.
  • Stability : Chlorinated derivatives () likely exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation.

Biological Activity

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an amine group. These features contribute to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.
  • Antimicrobial Activity : The compound may disrupt microbial cell membranes, leading to antimicrobial effects.
  • Signal Transduction Modulation : Interactions with signaling pathways can influence cellular responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HCT-116 colorectal cancer cells. The compound's mechanism involves the downregulation of cyclin-dependent kinase (CDK) activity, leading to cell cycle arrest and apoptosis induction.

Cell Line IC50 (µM) Mechanism of Action
HCT-11675.1CDK inhibition and apoptosis
MCF-7 (breast)85.88Induction of caspase-mediated apoptosis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLEffective against biofilms
Escherichia coli64 µg/mLModerate activity

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between tetrahydro-2H-pyran-4-carboxylic acid derivatives and 3-aminophenylamine. For example, a general procedure involves reacting a carbonyl compound (e.g., tetrahydro-2H-pyran-4-carbonitrile) with acetyl chloride in acetonitrile under catalytic conditions, followed by purification via silica gel chromatography .
  • Optimization : Key factors include solvent choice (anhydrous acetonitrile), stoichiometric ratios (1.2:1 for nucleophile:carbonyl), and catalyst selection (acidic/basic conditions). Yields typically range from 40–58% .

Q. How do spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

  • 1H NMR : Characteristic signals include:

  • Amide NH proton at δ ~12.13 ppm (broad singlet).
  • Aromatic protons (3-aminophenyl) at δ ~6.90–7.40 ppm.
  • Tetrahydropyran protons as multiplet peaks between δ ~3.30–4.10 ppm .
    • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) .
    • HRMS : Molecular ion [M+H]+ matches the calculated exact mass (e.g., 234.28 g/mol with <3 ppm error) .

Q. What physicochemical properties (logP, PSA, solubility) are critical for its pharmacokinetic evaluation?

  • Key Properties :

PropertyValue/EstimateSource
Molecular Weight234.28 g/mol
logP (lipophilicity)~2.57
PSA (polar surface area)~68.01 Ų
  • Implications : Moderate lipophilicity (logP ~2.5) suggests balanced membrane permeability, while high PSA may limit blood-brain barrier penetration .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo biological activity data be systematically addressed?

  • Strategies :

  • Conduct metabolite profiling (LC-MS) to identify degradation products .
  • Compare plasma protein binding (e.g., equilibrium dialysis) and microsomal stability assays to assess bioavailability .
    • Case Study : PROTAC derivatives of tetrahydro-2H-pyran-4-carboxamide showed reduced in vivo efficacy due to rapid hepatic clearance, resolved by PEGylation .

Q. What computational approaches predict target binding interactions for this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or proteases), focusing on hydrogen bonding with the amide group and π-π stacking of the phenyl ring .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Q. What challenges arise in developing enantioselective syntheses for chiral analogs?

  • Key Issues :

  • Racemization during amide coupling; resolved using chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Low enantiomeric excess (e.g., ~70% ee) in asymmetric hydrogenation of tetrahydropyran intermediates .

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

  • SAR Insights :

ModificationActivity TrendReference
Electron-withdrawing groups (e.g., -NO₂) on phenyl ring↑ Enzymatic inhibition
Methyl substitution on tetrahydropyran↓ Solubility, ↑ Metabolic stability

Q. What analytical methods ensure purity and stability of this compound under storage?

  • HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection (λ = 254 nm). Purity >98% is achievable .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic degradation at the amide bond, mitigated by lyophilization .

Safety and Handling

Q. What safety protocols are essential for laboratory handling of this compound?

  • Precautions :

  • Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact (H315/H319 hazards) .
  • Store in airtight containers at -20°C, away from moisture .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
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N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

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